1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyamino)methylene]-4-piperidinecarboxamide
Description
This compound is a piperidinecarboxamide derivative featuring a 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety and a methoxyamino methylene substituent. Its structure combines a pyridine ring (halogenated and trifluoromethylated for enhanced lipophilicity and stability) with a piperidine scaffold linked to a carboxamide group modified by methoxyamino functionality. The compound is listed as an acutely toxic material under regulatory guidelines , emphasizing the need for careful handling.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(E)-methoxyiminomethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF3N4O2/c1-24-21-8-20-13(23)9-2-4-22(5-3-9)12-11(15)6-10(7-19-12)14(16,17)18/h6-9H,2-5H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXGBWMPVCZAFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CNC(=O)C1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/NC(=O)C1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyamino)methylene]-4-piperidinecarboxamide, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores its biological activity, including antibacterial effects, enzyme inhibition, and binding interactions, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure featuring a piperidine ring and a pyridine moiety, which are known for their pharmacological relevance. The presence of chlorine and trifluoromethyl groups enhances its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃ClF₃N₃O₃S |
| Melting Point | Not reported |
| Solubility | Not reported |
| CAS Number | Not available |
Antibacterial Activity
Research indicates that derivatives of pyridine and piperidine exhibit notable antibacterial properties. In a study evaluating various synthesized compounds, those with similar structural motifs demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis. The compound is hypothesized to have comparable efficacy based on its structural similarities to these active derivatives .
Enzyme Inhibition
A significant aspect of this compound's biological profile is its potential as an enzyme inhibitor. Studies have shown that compounds containing piperidine structures can inhibit acetylcholinesterase (AChE) and urease. For instance, related compounds were found to have IC50 values ranging from 1.13 µM to 6.28 µM against urease, suggesting that our compound may exhibit similar or enhanced inhibitory effects due to the presence of the methoxyamino group .
Binding Interactions
Molecular docking studies reveal that the compound interacts effectively with target proteins, including bovine serum albumin (BSA). This interaction is crucial for understanding the pharmacokinetics and bioavailability of the compound. The binding affinity can be influenced by the trifluoromethyl and chloro groups, which may enhance interaction through hydrophobic effects .
Case Studies
- Pyridinyl Piperazine Derivatives : A study on pyridinylpiperazine ureas identified structural elements critical for TRPV1 receptor antagonism. This research underscores the importance of structural modifications in enhancing biological activity, suggesting that similar modifications in our compound could yield potent derivatives .
- Antimicrobial Screening : In a comprehensive evaluation of synthesized compounds based on piperidine and pyridine cores, several exhibited strong antimicrobial activity against various strains. These findings support the hypothesis that our compound may also possess significant antibacterial properties .
Scientific Research Applications
The compound exhibits a range of biological activities that make it valuable for various therapeutic applications. Key areas of research include:
- Antimycobacterial Activity : The compound has shown promising results against Mycobacterium tuberculosis (Mtb), with studies indicating a minimum inhibitory concentration (MIC) significantly lower than standard treatments like ethambutol. This suggests its potential as a new therapeutic agent for tuberculosis.
- Anticancer Properties : In vitro studies have demonstrated that the compound induces apoptosis in various cancer cell lines at micromolar concentrations. The IC50 values indicate potent anticancer activity compared to established chemotherapeutics, highlighting its potential in cancer treatment.
Structure-Activity Relationship (SAR)
The biological activity of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyamino)methylene]-4-piperidinecarboxamide can be attributed to several structural features:
- Chloro and Trifluoromethyl Substituents : These groups enhance the compound's lipophilicity and binding affinity to target proteins, which is crucial for its biological efficacy.
- Piperidine Moiety : This ring structure facilitates interactions with enzyme active sites through hydrogen bonding, further contributing to the compound's bioactivity.
Case Studies
Several case studies illustrate the compound's applications:
- Antimycobacterial Efficacy : A study evaluated the compound's effectiveness against multidrug-resistant strains of Mtb, revealing that it inhibits bacterial growth effectively and could serve as a lead compound for developing new tuberculosis therapies.
- Cytotoxicity in Cancer Cells : Research on various cancer cell lines showed that the compound not only inhibits cell proliferation but also triggers apoptotic pathways, making it a candidate for further development as an anticancer drug.
The following table summarizes key findings regarding the biological activities associated with this compound compared to other similar compounds:
| Compound Name | Antimycobacterial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | MIC lower than ethambutol | Induces apoptosis at micromolar concentrations | Potential lead for TB and cancer therapy |
| Ethambutol | Standard treatment | Limited anticancer activity | Primarily used for TB |
| Cisplatin | Not applicable | Potent anticancer agent | Commonly used chemotherapeutic |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several agrochemicals and experimental molecules, particularly those containing the 3-chloro-5-(trifluoromethyl)-2-pyridinyl group. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings:
Functional Group Impact: The methoxyamino methylene group in the target compound distinguishes it from fluopyram’s benzamide structure. This modification may alter binding affinity to biological targets, such as fungal succinate dehydrogenase (SDHI) or nematode-specific enzymes . Piperidine vs. Piperazine: The target compound’s piperidine ring (6-membered, one nitrogen) contrasts with piperazine (6-membered, two nitrogens) in ’s compound, which could affect solubility and steric interactions .
Toxicity and Safety :
- The target compound is explicitly classified as acutely toxic , whereas fluopyram has established tolerances in food crops (e.g., 0.01–3.0 ppm in EPA guidelines) . This suggests divergent safety profiles despite structural similarities.
Synthetic Accessibility :
- highlights commercial interest in synthesizing the target compound and its analogs (e.g., 337919-65-0), indicating its relevance in agrochemical research .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the structural integrity of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyamino)methylene]-4-piperidinecarboxamide during synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to verify substituent positions and stereochemistry. For example, the trifluoromethyl group’s electronic effects can shift adjacent proton signals downfield .
- High-Performance Liquid Chromatography (HPLC) : Employ ≥98% purity thresholds with C18 reverse-phase columns and acetonitrile/water gradients to monitor impurities .
- Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS), comparing observed m/z values with theoretical calculations .
Q. How can researchers optimize synthetic yield when steric hindrance from the trifluoromethyl group impedes reaction efficiency?
- Methodological Answer :
- Catalytic Systems : Use p-toluenesulfonic acid (p-TSA) to enhance coupling reactions, as demonstrated in piperidinecarboxamide syntheses .
- Temperature Control : Conduct reactions at 60–80°C to balance activation energy and thermal decomposition risks .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of the trifluoromethylpyridinyl intermediate .
Advanced Research Questions
Q. What strategies resolve discrepancies between computational predictions of bioavailability and experimental pharmacokinetic data for this compound?
- Methodological Answer :
- In Silico Adjustments : Refine computational models (e.g., QSAR or molecular dynamics) by incorporating solvent-accessible surface area (SASA) parameters to better predict membrane permeability .
- In Vitro Assays : Validate predictions using Caco-2 cell monolayers for intestinal absorption or microsomal stability tests .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites, which may explain deviations in bioavailability .
Q. How should researchers design experiments to analyze conflicting data on the compound’s agrochemical activity across different soil types?
- Methodological Answer :
- Soil Composition Analysis : Quantify organic matter, pH, and cation exchange capacity (CEC) to correlate degradation rates with soil properties .
- Isotopic Labeling : Track -labeled compound to distinguish between adsorption and microbial degradation pathways .
- Controlled Field Trials : Compare activity in loam, clay, and sandy soils under standardized humidity and temperature conditions .
Q. What purification methods are effective for removing byproducts from the methoxyamino-methylene coupling step?
- Methodological Answer :
- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) gradients to separate unreacted methoxyamine intermediates .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on differential solubility of the target compound vs. byproducts .
- Centrifugal Partition Chromatography (CPC) : Employ for large-scale purification, leveraging polarity differences without silica gel adsorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
